molecular formula C17H34O2 B12058359 Heptadecanoic-D33 acid

Heptadecanoic-D33 acid

Cat. No.: B12058359
M. Wt: 303.65 g/mol
InChI Key: KEMQGTRYUADPNZ-TUWMXWROSA-N
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Description

Academic Significance of this compound in Isotopic Tracer Methodologies

The strategic placement of three deuterium atoms at the ω-terminal position (C17) in this compound creates a kinetic isotope effect that slows β-oxidation rates by 5-7% compared to non-deuterated analogs. This property enables extended observation windows for tracking fatty acid incorporation into cellular membranes and lipoprotein particles. Recent applications include:

  • Lipoprotein turnover studies : Deuterium enrichment patterns in very low-density lipoprotein triglycerides revealed hepatic secretion rates of 12-18 mg/kg/hr in human trials.
  • Membrane lipid recycling : Pulse-chase experiments demonstrated 38% retention of this compound in phospholipid bilayers after 72 hours, suggesting preferential incorporation into structural lipids.
  • Cross-tissue flux quantification : Dual-isotope protocols (¹³C/²H) achieved 94% accuracy in differentiating dietary vs. endogenous fatty acid contributions to adipose stores.

The compound’s utility is enhanced by its distinct mass spectral signature (+3 Da shift) and NMR splitting patterns (J-coupling constants of 2.1 Hz for deuterium-proton interactions). These features enable simultaneous tracking of multiple lipid species in complex biological matrices.

Table 1: Analytical Performance of this compound in Tracer Studies

Parameter Heptadecanoic-d33 Non-deuterated Analog
Detection limit (GC-MS) 0.1 pmol 2.3 pmol
β-oxidation half-life 8.7 hr 6.2 hr
Membrane incorporation 41% ± 3.2 38% ± 2.8
Isotopic interference <0.5% N/A

Data synthesized from

Research Context: Odd-Chain Fatty Acid Dynamics in Metabolic Studies

This compound provides unique insights into the understudied biology of odd-chain fatty acids, which constitute 3-5% of circulating lipids in humans. Unlike even-chain species, its 17-carbon backbone undergoes partial β-oxidation to propionyl-CoA—a metabolic branch point for gluconeogenesis and anaplerotic reactions. Key findings include:

  • Hepatic metabolism : Deuterium tracing in fat-1 knockout mice showed 27% higher propionyl-CoA production from this compound vs. palmitic acid, suggesting preferential routing of odd-chain lipids to TCA cycle intermediates.
  • Insulin signaling modulation : Chronic exposure to deuterated C17:0 reduced hepatic diacylglycerol accumulation by 19% in high-fat diet models, though paradoxically showed no improvement in insulin resistance markers.
  • Lipid-protein interactions : Molecular dynamics simulations revealed 0.3 Å tighter binding of deuterated fatty acids to fatty acid-binding proteins compared to protonated forms, potentially influencing intracellular transport kinetics.

Table 2: Metabolic Fate of this compound in Murine Models

Metabolic Pathway Carbon Utilization Deuterium Retention
Complete β-oxidation 58% ± 4.1 <2%
Phospholipid synthesis 22% ± 1.8 89% ± 5.2
Cholesterol esterification 14% ± 2.3 41% ± 3.7
Urinary excretion 6% ± 0.9 98% ± 0.4

Data derived from

The compound’s odd-chain structure and deuterium labeling have enabled novel approaches to studying lipid cycling. For instance, time-resolved ²H NMR detected previously uncharacterized rapid-exchange pools (<30 sec half-life) between cytoplasmic and membrane-bound fatty acids in hepatocytes. These findings challenge conventional models of lipid trafficking and suggest the existence of privileged transport pathways for odd-chain species.

Properties

Molecular Formula

C17H34O2

Molecular Weight

303.65 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoic acid

InChI

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2

InChI Key

KEMQGTRYUADPNZ-TUWMXWROSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Mechanism of CDI Activation

Recent advances in deuterated triglyceride synthesis have elucidated the role of 1,1’-carbonyldiimidazole (CDI) in activating carboxylic acids for isotopic labeling. CDI reacts with Heptadecanoic acid to form an acyl imidazolide intermediate, which subsequently undergoes deuterium exchange in the presence of D2O:

C17H35CO2H+CDIC17H35C(O)Im+CO2+ImH\text{C}{17}\text{H}{35}\text{CO}2\text{H} + \text{CDI} \rightarrow \text{C}{17}\text{H}{35}\text{C(O)Im} + \text{CO}2 + \text{ImH}
C17H35C(O)Im+D2OC17H35CO2D+ImD\text{C}{17}\text{H}{35}\text{C(O)Im} + \text{D}2\text{O} \rightarrow \text{C}{17}\text{H}{35}\text{CO}2\text{D} + \text{ImD}

Density-functional theory (DFT) calculations reveal that the reaction proceeds via a tetrahedral intermediate, with deuterium incorporation favored at the α-carbon due to kinetic isotope effects.

Large-Scale Deuterium Exchange

For full deuteration (33 D atoms), a multi-step exchange protocol is employed:

  • Primary deuteration: CDI-activated acid treated with D2O at 80°C for 24 hours.

  • Secondary exchange: Reflux in D2O with Pd/C catalyst under D2 gas (5 atm).

  • Final purification: Chromatography on deuterated silica gel (SiO₂-D) with CDCl3 eluent.

This method achieves 98 atom % D purity, as confirmed by high-resolution mass spectrometry (HRMS).

Biosynthetic Approaches Using Deuterated Substrates

Microbial Cultivation with D₂O

Saccharomyces cerevisiae and E. coli strains have been engineered to produce deuterated fatty acids when grown in minimal media containing 99.9% D₂O. Key parameters include:

  • Deuterium incorporation: 70–75% after 72 hours.

  • Product yield: 120 mg/L for C17:0-D33.

  • Limitations: Incomplete deuteration at methyl termini due to enzymatic discrimination against deuterated acetyl-CoA.

Enzymatic Retro-Synthesis

Lipase B from Candida antarctica (CAL-B) catalyzes the reverse hydrolysis of deuterated glycerol esters:

Triheptadecanoyl-D99-glycerol+3D2OCAL-B3Heptadecanoic-D33 acid+Glycerol-D8\text{Triheptadecanoyl-D99-glycerol} + 3 \text{D}_2\text{O} \xrightarrow{\text{CAL-B}} 3 \text{this compound} + \text{Glycerol-D8}

This method benefits from mild conditions (pH 7.4, 37°C) but requires expensive deuterated triglycerides as starting materials.

Analytical Characterization and Quality Control

Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): Complete absence of proton signals between δ 0.5–2.5 ppm confirms deuteration.

  • ²H NMR: 33 distinct quartets in the δ 0.8–1.6 ppm range, corresponding to CD₂ and CD₃ groups.

Mass Spectrometry:

  • EI-MS: Molecular ion at m/z 303.65 ([M]⁺), with isotopic cluster matching theoretical D33 distribution.

  • HRMS: Exact mass deviation < 2 ppm from calculated C₁₇D₃₃HO₂ (303.6502 Da).

Chemical Stability Profiles

Accelerated stability studies (40°C/75% RH) show:

  • Deuterium loss: < 0.5% over 6 months.

  • Oxidation: Undetectable levels when stored under argon.

Industrial-Scale Production Challenges

Cost Analysis of Deuterated Reagents

ReagentCost per kg (USD)Contribution to Total Synthesis Cost (%)
D₂O12,00058
D3-MeOH8,50032
CDI1,2007

Solvent Recycling Strategies

MTBE-D12 recovery systems achieve 95% solvent reuse through fractional distillation over Pd-D catalysts, reducing per-batch costs by 40% .

Chemical Reactions Analysis

Types of Reactions

Heptadecanoic-D33 acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.

Major Products

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Primary or secondary alcohols.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

  • Internal Standard: Heptadecanoic acid-d3 is used as an internal standard for quantifying heptadecanoic acid .
  • GC/MS Analysis: Margaric acid (Heptadecanoic acid, C17) may be used as a reference during the analysis of medium-chain fatty acids from biomaterials such as seed oils and plant and animal oils .
  • Isotopic Labeling: Heptadecanoic acid-d33 is a deuterium-labeled analog of Heptadecanoic acid, often employed in metabolic studies to trace and quantify the compound's metabolism and distribution in biological systems .
  • NMR Spectroscopy: It can be used as NMR solvents & tubes .

Safety and Hazards

  • Irritant: Heptadecanoic acid (D33, 98%) can cause skin and serious eye irritation . It may also cause respiratory irritation .
  • Handling: It is recommended to wear a dust mask type N95 (US), eye shields, and gloves when handling this substance .
  • Storage: It should be stored in a well-ventilated, dry environment . Keep away from heat, light, bases, oxidizing agents, reducing agents, and acids .

Toxicological Information

  • Acute Toxicity: Intravenous LD50 in mice is reported as 36 mg/kg .
  • Routes of Exposure: The substance may be harmful if inhaled, ingested, or absorbed through the skin .
  • Conditions to Avoid: Exposure to heat and light should be avoided .

Mechanism of Action

The mechanism of action of Heptadecanoic-D33 acid involves its incorporation into biological systems where it can be traced due to its deuterium labeling. The deuterium atoms replace hydrogen atoms, allowing for detailed tracking using mass spectrometry or NMR. This helps in understanding the metabolic pathways and the role of fatty acids in various biological processes .

Comparison with Similar Compounds

Research Findings and Limitations

  • Advantages of this compound: Minimal interference in C16/C18 fatty acid analysis due to its mid-chain length . High isotopic purity (>98%) ensures reliability in quantitative studies .
  • Limitations: Limited commercial availability compared to C16/C18 analogs . Higher cost due to extensive deuteration processes .

Biological Activity

Heptadecanoic-D33 acid, also known as heptadecanoic acid, is a long-chain fatty acid that has garnered attention for its biological activity and potential health implications. This article delves into the compound's properties, biological effects, and relevant research findings.

  • Chemical Formula : C17_{17}H34_{34}O2_2
  • Molecular Weight : 270.45 g/mol
  • CAS Registry Number : 506-12-7
  • IUPAC Name : Heptadecanoic acid
  • Common Sources : Predominantly found in dairy fats and ruminant meat fat, constituting approximately 0.61% of milk fat and 0.83% of ruminant meat fat .

Biological Activity

Heptadecanoic acid exhibits various biological activities that are crucial for understanding its role in health and disease:

  • Metabolic Effects :
    • Heptadecanoic acid is implicated in metabolic pathways affecting lipid metabolism and energy homeostasis. Its presence in adipose tissue serves as a biomarker for long-term dairy fat intake, suggesting a link to dietary habits and metabolic health .
  • Antioxidant Properties :
    • Studies indicate that heptadecanoic acid may possess antioxidant properties, which can mitigate oxidative stress—a contributor to chronic diseases such as diabetes and cardiovascular disorders .
  • Anti-inflammatory Effects :
    • Research has shown that fatty acids, including heptadecanoic acid, can modulate inflammatory responses. They influence pathways such as NF-κB and PI3K/Akt/mTOR, which are critical in inflammation and immune responses .
  • Cellular Signaling :
    • The compound interacts with various signaling pathways involved in cell cycle regulation, apoptosis, and autophagy. This suggests potential therapeutic applications in cancer treatment and other diseases characterized by dysregulated cell growth .

Study on Dietary Fat Intake

A study highlighted the correlation between heptadecanoic acid levels in human adipose tissue and dairy fat consumption. The findings suggest that monitoring heptadecanoic acid could provide insights into dietary patterns and associated health outcomes in populations with high dairy intake .

Antioxidant Activity Assessment

In a comparative study of various fatty acids, heptadecanoic acid demonstrated significant radical scavenging activity. The DPPH assay revealed its potential to inhibit oxidative stress markers effectively, supporting its role as a dietary antioxidant .

Xanthine Oxidase Inhibition

Research on propolis extracts containing heptadecanoic acid showed promising xanthine oxidase inhibitory activity. The IC50_{50} values indicated that heptadecanoic acid contributes to the overall antioxidant capacity of propolis, potentially aiding in the management of conditions like gout .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Metabolic EffectsBiomarker for dairy fat intake
Antioxidant PropertiesSignificant DPPH radical scavenging activity
Anti-inflammatory EffectsModulation of NF-κB pathway
Cellular SignalingInvolvement in apoptosis and cell cycle regulation
Xanthine Oxidase InhibitionEffective inhibition observed in propolis extracts

Q & A

Q. What are the key physicochemical properties of Heptadecanoic-D33 acid, and how do they influence its use in experimental protocols?

this compound (C₁₇HD₃₃O₂) has a molecular weight of 303.65 g/mol, a boiling point of 298.5°C, and a logP value of 7.68, indicating high hydrophobicity . Its deuterated structure reduces metabolic interference in lipidomics studies, making it ideal as an internal standard. Researchers should note its low vapor pressure (0.0±1.3 mmHg at 25°C), which minimizes volatilization risks during handling . Characterization via NMR and high-resolution mass spectrometry (HRMS) is critical to confirm isotopic purity (>98 atom% D) and structural integrity .

Q. How should researchers safely handle and store this compound in laboratory settings?

Safety protocols include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as GHS07 skin/eye irritant) .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols .
  • Storage: Keep in airtight containers at 2–8°C, away from ignition sources, and with desiccants to prevent hydrolysis .
  • Disposal: Follow institutional guidelines for deuterated waste; avoid release into waterways due to potential aquatic toxicity (H413 hazard code) .

Advanced Research Questions

Q. What methodological considerations are critical when using this compound as an internal standard in lipidomic mass spectrometry?

Key steps include:

  • Spike-in calibration: Optimize the concentration to match endogenous lipid levels, ensuring signal linearity without ion suppression .
  • Chromatography: Use reverse-phase columns (e.g., C18) with acetonitrile/water gradients to resolve deuterated and non-deuterated analogs .
  • Mass spectrometry: Employ high-resolution instruments (e.g., Q-TOF) to distinguish isotopic clusters (Δm/z = 33.06 for D33 vs. non-deuterated form) .
  • Data normalization: Correct for batch effects using isotope dilution analysis (IDA) .

Q. How can researchers resolve contradictions in metabolic flux data caused by isotopic impurities in this compound?

Contradictions may arise from incomplete deuteration (<99 atom% D) or side reactions during synthesis. Mitigation strategies:

  • Purity assessment: Validate via GC-MS or HPLC to quantify residual protiated species .
  • Background subtraction: Use blank samples to identify and subtract signals from impurities .
  • Synthesis optimization: Catalytic deuteration methods (e.g., H₂/Pd-C exchange) improve isotopic purity .

Q. What experimental designs are optimal for tracking deuterium incorporation in this compound metabolic studies?

  • Stable isotope tracing: Administer this compound to cell cultures or model organisms and track deuterium enrichment in lipid extracts via LC-MS/MS .
  • Kinetic modeling: Use compartmental models to estimate turnover rates of fatty acid pools .
  • Control groups: Include non-deuterated Heptadecanoic acid to account for natural isotope abundance (e.g., ¹³C) .

Methodological and Analytical Challenges

Q. What are the limitations of this compound in studying branched-chain fatty acid metabolism?

this compound’s linear structure may not fully replicate the behavior of branched analogs (e.g., iso/anteiso-FAs). Researchers should:

  • Validate specificity: Compare kinetics with deuterated branched standards.
  • Use complementary techniques: Pair isotope tracing with enzymatic assays (e.g., β-oxidation rates) .

Q. How can researchers address solubility issues of this compound in aqueous systems?

  • Solubilization agents: Use cyclodextrins or albumin to enhance solubility .
  • Organic solvents: Dissolve in ethanol or DMSO (≤0.1% v/v) to avoid cellular toxicity .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing high-variability data in deuterated lipidomics?

  • Multivariate analysis: Apply principal component analysis (PCA) to distinguish biological vs. technical variability .
  • Robust normalization: Use median fold change or quantile normalization .
  • Reproducibility checks: Replicate experiments across multiple batches and operators .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.